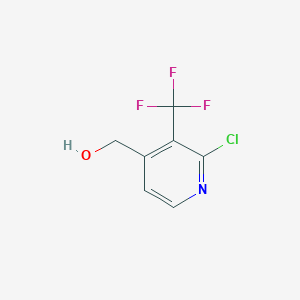

(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol

Description

(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol is a pyridine derivative featuring a chlorine atom at position 2, a trifluoromethyl (CF₃) group at position 3, and a hydroxymethyl (-CH₂OH) substituent at position 4 of the pyridine ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of the CF₃ and Cl groups, which influence reactivity and binding interactions.

Propriétés

IUPAC Name |

[2-chloro-3-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTSWXQKZWKMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group have been found to exhibit improved drug potency toward enzymes such as reverse transcriptase.

Mode of Action

It is known that molecules with a trifluoromethyl group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein.

Biochemical Pathways

It is known that trifluoromethyl group-containing compounds can affect various biochemical pathways, leading to numerous pharmacological activities.

Pharmacokinetics

The presence of the trifluoromethyl group in a molecule can influence its pharmacokinetic properties.

Analyse Biochimique

Biochemical Properties

(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol plays a crucial role in biochemical reactions due to its unique structure. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within the cell. Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. The binding of this compound to enzymes can lead to conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can lead to reduced efficacy or increased toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential toxicity. Understanding the transport mechanisms is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes. Studies have shown that the compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on gene expression, metabolic activity, and cellular signaling.

Activité Biologique

The compound (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that the presence of the trifluoromethyl substituent significantly enhances the antimicrobial activity of pyridine derivatives. Specifically, compounds with similar structures have shown selective activity against various pathogens, including Chlamydia species. For instance, a study demonstrated that derivatives with electron-withdrawing groups at position 4 exhibited notable antichlamydial activity, suggesting that this compound may also possess similar properties .

Anticancer Activity

The compound has been explored for its potential in cancer treatment. In vitro studies have shown that it can inhibit protein kinase C (PKC) isoforms, which are implicated in various cancers. The inhibition of PKC activity has been linked to reduced tumor growth in models of melanoma and lymphoma .

| Cancer Type | Activity | Reference |

|---|---|---|

| Melanoma | Tumor regression observed | |

| Diffuse Large B-cell Lymphoma | Improved efficacy at lower doses |

The proposed mechanism for the biological activity of this compound involves modulation of signaling pathways associated with cell proliferation and survival. Specifically, the compound's ability to inhibit PKC isoforms may disrupt pathways that promote oncogenesis and tumor progression .

Study 1: Antimicrobial Screening

In a recent study focusing on the synthesis of various pyridine derivatives, this compound was included in a screening panel against N. meningitidis and H. influenzae. The results indicated moderate antibacterial activity, supporting the hypothesis that trifluoromethylated compounds can enhance antimicrobial efficacy .

Study 2: Anticancer Efficacy

A series of experiments were conducted to evaluate the anticancer properties of compounds similar to this compound. These studies revealed significant reductions in tumor size in animal models treated with the compound, particularly in cases resistant to traditional therapies .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics and antifungal agents. Research indicates that derivatives of trifluoromethylpyridine, including (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol, have shown effectiveness against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .

Clinical Trials and Drug Development

Several derivatives containing the trifluoromethyl group have been approved for use in pharmaceuticals, with ongoing clinical trials for new candidates. The unique electronic properties conferred by the trifluoromethyl group enhance the biological activity of these compounds, making them valuable in drug design . For instance, the compound's interaction with biological macromolecules has been studied to understand its mechanism of action, particularly in influencing genetic material stability, which is crucial for drug development targeting bacterial infections or cancer cells.

Agrochemical Applications

Crop Protection

This compound is utilized in the agrochemical industry for crop protection against pests. Trifluoromethylpyridine derivatives have been shown to be effective against a range of agricultural pests, contributing to improved crop yields and sustainability .

Fungicides

Research has indicated that trifluoromethyl-substituted compounds can exhibit enhanced fungicidal activities compared to their chloro-substituted counterparts. For example, studies have demonstrated that certain trifluoromethylpyridine derivatives outperform traditional fungicides in controlling plant diseases such as gray mold and wheat brown rust .

Organic Synthesis

Building Block for Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the synthesis of more complex molecules. For example, it can be used to synthesize bis(trifluoromethyl)-substituted bipyridines and other pyridine derivatives .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Pharmaceuticals | Antibiotic and antifungal development | Effective against resistant bacterial strains |

| Clinical trials for new drug candidates | Enhances genetic material stability | |

| Agrochemicals | Crop protection from pests | Improves crop yields and sustainability |

| Development of novel fungicides | Higher efficacy against gray mold and brown rust | |

| Organic Synthesis | Synthesis of complex organic compounds | Versatile building block for various reactions |

Case Studies

- Antimicrobial Efficacy Study : A study published in MDPI examined the antimicrobial activity of several trifluoromethylpyridine derivatives, including this compound. The results indicated significant inhibition against multiple bacterial strains, supporting its potential as a lead compound for antibiotic development .

- Fungicide Development : Research highlighted in J-STAGE demonstrated that trifluoromethylpyridine derivatives exhibited superior fungicidal activity compared to traditional compounds. This study emphasized the importance of substituent effects on biological activity, showcasing how this compound could be optimized for agricultural applications .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the trifluoromethyl group.

Example Reaction:

Reaction with amines or alkoxides under basic conditions:

Conditions and Data:

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Ammonia | Ethanol | 70°C | 82% | |

| Sodium methoxide | DMF | 100°C | 75% |

The trifluoromethyl group enhances electrophilicity at the chlorine-bearing carbon, facilitating NAS .

Oxidation Reactions

The hydroxymethyl group at the 4-position is oxidized to a carboxylic acid or ketone.

Example Reaction:

Conditions:

-

Oxidizing agents: KMnO₄, CrO₃, or RuO₂.

-

Solvent: Water or acetic acid.

-

Yield: ~70–85% under optimized conditions.

Esterification and Amidation

The hydroxymethyl group reacts with acyl chlorides or anhydrides to form esters or amides.

Example Reaction with Acetyl Chloride:

Key Data:

| Reagent | Catalyst | Yield |

|---|---|---|

| Acetyl chloride | Triethylamine | 90% |

| Benzoyl chloride | DMAP | 88% |

Esterification typically occurs at room temperature in dichloromethane .

Cyclization Reactions

Under thermal or acidic conditions, the hydroxymethyl group participates in cyclization to form fused heterocycles.

Example:

Reaction with ammonium acetate in formamide at 160°C yields pyrido-fused structures:

Optimized Conditions:

Chlorination and Dehydroxylation

The hydroxymethyl group can be replaced by chlorine using thionyl chloride or phosphorus oxychloride (POCl₃).

Example:

Data from Analogous Systems:

| Chlorinating Agent | Catalyst | Yield |

|---|---|---|

| SOCl₂ | DMF | 92% |

| POCl₃ | None | 85% |

Reaction proceeds via a two-step mechanism: activation of the hydroxyl group followed by nucleophilic displacement .

Cross-Coupling Reactions

The chlorine atom participates in Suzuki-Miyaura or Ullmann couplings for biaryl synthesis.

Example Suzuki Reaction:

Typical Conditions:

Mechanistic Insights

-

Electrophilic Activation: The trifluoromethyl group withdraws electron density, polarizing the C–Cl bond and enhancing NAS reactivity.

-

Steric Effects: The 3-trifluoromethyl and 4-hydroxymethyl groups influence regioselectivity in cross-coupling reactions .

This compound’s versatility makes it valuable in pharmaceutical and agrochemical synthesis, particularly for introducing trifluoromethyl motifs into complex molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers

(a) [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1421961-60-5)

- Structure : Cl at position 6, CF₃ at position 4, and -CH₂OH at position 2.

- Molecular Formula: C₇H₅ClF₃NO (MW: 211.57) .

- Key Differences :

- The Cl and CF₃ positions are reversed compared to the target compound.

- Lower steric hindrance at the reactive sites due to the spacing between substituents.

- Applications : Used in pharmaceutical intermediates; liquid at room temperature, contrasting with the solid state of many pyridine derivatives .

(b) [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol (CAS: 1227502-97-7)

- Structure : Cl at position 2, CF₃ at position 4, and -CH₂OH at position 3.

- Molecular Formula: C₇H₅ClF₃NO (MW: 211.57) .

- Similar molecular weight but distinct regioisomeric effects on solubility and crystallinity .

Functional Group Variations

(a) (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol

- Structure : Dimethoxymethyl (-CH(OCH₃)₂) replaces CF₃ at position 3.

- Molecular Formula : C₁₀H₁₃ClN₂O₃ (MW: 256.68) .

- Key Differences :

- The dimethoxymethyl group is electron-donating, increasing electron density on the pyridine ring.

- Higher solubility in polar solvents compared to the CF₃-containing target compound.

(b) (2-Chloro-4-iodopyridin-3-yl)methanol

- Structure : Iodine replaces CF₃ at position 4.

- Molecular Formula: C₆H₅ClINO (MW: 269.47) .

- Higher molecular weight and distinct spectroscopic signatures (e.g., ¹H NMR δHppm shifts) .

Heterocyclic Analogs

(a) (2-((4-Fluoro-3-(trifluoromethyl)phenyl)amino)-4-(pyridin-4-yl)thiazol-5-yl)methanol (CAS: 929562-28-7)

Physical and Spectral Properties

Méthodes De Préparation

Chlorination of Trifluoromethylpyridine Derivatives

Method Overview:

One of the primary approaches involves chlorination of trifluoromethylpyridine compounds, such as 2,3,6-trichloro-5-trifluoromethylpyridine, followed by subsequent reduction to the corresponding methanol derivative.

- Chlorination of 3-trifluoromethylpyridine to obtain 2,3,6-trichloro-5-trifluoromethylpyridine.

- Reduction of the chlorinated pyridine to the methyl alcohol derivative.

Research Data:

A patented process describes chlorination at high temperature (200–400°C) using chlorine gas and catalysts like aluminum fluoride, yielding high-purity 2-chloro-3-trifluoromethylpyridine with purity exceeding 98%. The process involves gas-phase chlorination, followed by purification via distillation under vacuum conditions.

Reaction Conditions & Data Table:

| Step | Reagents & Conditions | Yield | Purity | Notes |

|---|---|---|---|---|

| Chlorination | Cl₂, AlF₃ catalyst, 200–400°C | >95% | >98% | Gas-phase chlorination |

| Purification | Vacuum distillation | - | >98% | Temperature: 90–120°C, Pressure: -0.070 to -0.096 MPa |

Reduction of Chlorinated Precursors to Methanol Derivative

Method Overview:

The reduction of chlorinated pyridines to the corresponding methyl alcohols often employs catalytic hydrogenation in alcohol solvents, such as methanol or ethanol, with palladium or nickel catalysts.

Research Findings:

A laboratory-scale synthesis involves dissolving 2,3,6-trichloro-5-trifluoromethylpyridine in methanol, adding a palladium catalyst (activated carbon with palladium), and performing hydrogenation at mild conditions (15°C, 0.1 MPa hydrogen pressure) over 16 hours. The process yields the desired methanol derivative with purity above 98%.

| Step | Reagents & Conditions | Yield | Purity | Notes |

|---|---|---|---|---|

| Hydrogenation | Pd/C, methanol, H₂, 15°C, 16 h | >95% | >98% | Vacuum filtration and distillation |

| Purification | Vacuum rectification | - | >98% | Temperature: 100°C, Pressure: -0.080 MPa |

Alternative Synthetic Route via Carboxylic Acid Intermediate

Method Overview:

Another route involves starting from 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid, which is reduced using borane-THF complex to generate the amino alcohol, then oxidized or functionalized to the methanol derivative.

Research Data:

Using borane-THF reduction at 0–20°C under inert atmosphere yields the amino alcohol with a 62% yield. Subsequent oxidation or functionalization steps convert this intermediate into (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol.

| Step | Reagents & Conditions | Yield | Purity | Notes |

|---|---|---|---|---|

| Reduction | Borane-THF, 0–20°C, 20 h | 62% | - | Under inert atmosphere |

| Oxidation | Na₂SO₄, oxidation agents | - | - | To form methanol derivative |

Summary of Preparation Methods

| Method | Raw Materials | Key Reactions | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Gas-phase chlorination + reduction | 3-trifluoromethylpyridine derivatives | Chlorination, hydrogenation | 200–400°C, 0.1–2 MPa H₂ | High purity, industrial scalability | High energy consumption |

| Catalytic hydrogenation of chlorinated pyridines | 2,3,6-trichloro-5-trifluoromethylpyridine | Hydrogenation | 15–25°C, 0.1 MPa H₂ | Mild conditions, high selectivity | Requires prior chlorination step |

| Carboxylic acid intermediate route | 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | Reduction with borane, oxidation | 0–20°C, inert atmosphere | Alternative pathway, resource utilization | Multi-step process |

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves halogenation and functionalization of pyridine derivatives. For example, nucleophilic substitution or transition-metal-catalyzed cross-coupling can introduce the trifluoromethyl group at the 3-position of the pyridine ring. Chlorination at the 2-position may proceed via electrophilic substitution using reagents like POCl₃. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst systems (e.g., Pd/Cu for coupling reactions) to enhance regioselectivity and yield .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : The methanol (-CH₂OH) proton appears as a singlet near δ 4.8–5.0 ppm, while aromatic protons on the pyridine ring resonate between δ 7.5–8.5 ppm.

- ¹³C NMR : The trifluoromethyl (-CF₃) carbon appears as a quartet near δ 120–125 ppm (¹JCF ≈ 280 Hz).

- ¹⁹F NMR : A sharp singlet near δ -60 ppm confirms the -CF₃ group.

- FTIR : Broad O-H stretch (~3400 cm⁻¹), C-Cl stretch (~750 cm⁻¹), and C-F stretches (~1100–1200 cm⁻¹) are key markers .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) effectively separates polar byproducts. Recrystallization from ethanol or acetone improves purity, leveraging the compound’s moderate solubility in polar aprotic solvents. HPLC with a C18 column and acetonitrile/water mobile phase can resolve enantiomeric impurities if present .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing substituents to the pyridine ring during synthesis?

- Methodological Answer :

- Directing Groups : Use temporary protecting groups (e.g., tert-butyl carbamate) to block reactive sites and direct electrophilic substitution to the desired position .

- Metal Catalysis : Pd-catalyzed C-H activation or Suzuki-Miyaura coupling can selectively functionalize the pyridine ring at the 3- or 4-positions .

- Computational Modeling : DFT calculations predict electron density distributions to guide reagent selection and reaction pathways .

Q. How can discrepancies in reported physical properties (e.g., melting point, solubility) of this compound be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize synthetic protocols (e.g., solvent purity, drying time) to minimize batch-to-batch variation.

- Analytical Validation : Use differential scanning calorimetry (DSC) for precise melting point determination and dynamic light scattering (DLS) to assess solubility in different solvents. Cross-reference with literature data from peer-reviewed journals, avoiding unreliable sources .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the -CF₃ and -Cl groups.

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods to avoid inhalation. Dispose of waste via halogen-specific protocols, such as neutralization with aqueous NaHCO₃ before incineration .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

- Methodological Answer : Stability variations may arise from differences in acid strength (e.g., HCl vs. H₂SO₄) or solvent systems. For instance, the -CF₃ group stabilizes the pyridine ring against electrophilic attack in weak acids (pH > 2) but degrades in concentrated H₂SO₄ due to ring protonation. Controlled experiments with pH-adjusted buffers and LC-MS monitoring can clarify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.